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Compound of Interest

Compound Name: Apalcillin

Cat. No.: B1665124 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic characteristics of the antibiotic

Apalcillin and its principal metabolites. Due to a scarcity of publicly available spectroscopic

data specifically for Apalcillin and its metabolites, this guide leverages extensive data from its

close structural analog, Ampicillin. The structural similarities between Apalcillin and Ampicillin,

both belonging to the penicillin family, allow for informed predictions of the spectroscopic

behavior of Apalcillin. This document aims to serve as a valuable reference for the

identification and characterization of Apalcillin and its related compounds in research and

quality control settings.

Spectroscopic Data Summary
The following tables summarize the expected key spectroscopic data for Apalcillin and its

major potential metabolites based on the known data for Ampicillin and its degradation

products. These metabolites are anticipated to be formed through the hydrolysis of the β-

lactam ring, a common degradation pathway for penicillins.

Table 1: Mass Spectrometry Data (m/z)
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Compound
Molecular Ion [M+H]⁺
(Expected)

Major Fragment Ions
(Expected)

Apalcillin 524.1 350.1, 175.0, 160.0, 106.0

Apalcillin Penicilloic Acid 542.1 368.1, 176.0, 160.0

Apalcillin Diketopiperazine 506.1 332.1, 175.0

Table 2: ¹H NMR Chemical Shifts (δ, ppm) in D₂O (Predicted)

Proton Apalcillin (Predicted)
Apalcillin Penicilloic Acid
(Predicted)

Phenyl H 7.2-7.4 7.2-7.4

α-CH (side chain) 5.5 5.3

H-5 5.6 4.2

H-6 5.5 4.9

Thiazolidine CH₃ 1.4, 1.5 1.2, 1.6

Thiazolidine H-3 4.2 3.5

Table 3: Infrared (IR) Spectroscopy - Characteristic Absorption Bands (cm⁻¹)

Functional Group Apalcillin (Expected)
Apalcillin Penicilloic Acid
(Expected)

β-lactam C=O ~1770 Absent

Amide I C=O ~1650 ~1650

Carboxylic Acid C=O ~1730 ~1730

N-H Stretch ~3300 ~3300

O-H Stretch (Carboxylic Acid) 2500-3300 (broad) 2500-3300 (broad)
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Table 4: UV-Vis Spectroscopy - Maximum Absorbance (λmax)

Compound Solvent λmax (nm) (Expected)

Apalcillin Dilute Acid ~268

Apalcillin Penicilloic Acid Dilute Acid ~268

Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These

protocols are based on standard practices for the analysis of penicillin antibiotics.

Mass Spectrometry (LC-MS/MS)
Sample Preparation: Apalcillin and its degradation products are typically analyzed in

solution. Samples are prepared by dissolving the compound in a suitable solvent, often a

mixture of water and an organic solvent like acetonitrile, to a concentration of approximately

1 µg/mL.[1]

Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer (LC-

MS/MS) with an electrospray ionization (ESI) source is commonly used.[2]

Chromatographic Conditions: A C18 column is typically employed for separation. The mobile

phase often consists of a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile

with 0.1% formic acid (Solvent B).

Mass Spectrometry Conditions: The ESI source is operated in positive ion mode. The mass

spectrometer is set to scan a mass range that includes the expected molecular ions and

fragment ions of Apalcillin and its metabolites. For fragmentation studies (MS/MS), the

molecular ion of interest is selected in the first quadrupole, fragmented in the collision cell,

and the resulting fragment ions are analyzed in the second quadrupole.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Sample Preparation: Samples for ¹H NMR are prepared by dissolving the compound in a

deuterated solvent, such as deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆), to a
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concentration of 5-10 mg/mL. An internal standard, such as maleic acid, may be added for

quantitative analysis.[3]

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire

the spectra.

Data Acquisition: Standard one-dimensional ¹H NMR spectra are acquired. For complex

spectra, two-dimensional techniques like COSY (Correlation Spectroscopy) can be employed

to establish proton-proton couplings. The temperature is typically maintained at a constant

value, such as 298 K.

Infrared (IR) Spectroscopy
Sample Preparation: Solid samples are typically analyzed using the potassium bromide

(KBr) pellet method. A small amount of the sample is ground with dry KBr and pressed into a

thin, transparent pellet. Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used

for direct analysis of solid or liquid samples with minimal preparation.[4]

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used to record the

spectra.

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A

background spectrum of the KBr pellet or the empty ATR crystal is recorded and subtracted

from the sample spectrum.

UV-Vis Spectroscopy
Sample Preparation: Solutions of the analyte are prepared in a suitable solvent, such as

dilute hydrochloric acid or a buffer solution, at a known concentration.

Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

Data Acquisition: The absorbance of the solution is measured over a specific wavelength

range (e.g., 200-400 nm). The wavelength of maximum absorbance (λmax) is determined.

For quantitative analysis, a calibration curve is constructed by measuring the absorbance of

a series of standard solutions of known concentrations.
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Visualizing the Analytical Workflow and Degradation
Pathway
The following diagrams, generated using the DOT language, illustrate a typical experimental

workflow for the spectroscopic analysis of Apalcillin and its expected degradation pathway.
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Click to download full resolution via product page

Caption: Experimental workflow for the analysis of Apalcillin.
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Caption: Proposed degradation pathway of Apalcillin.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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